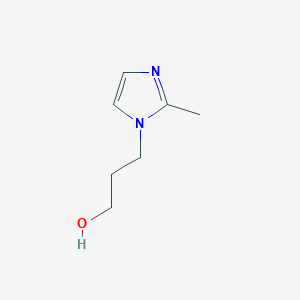
6-(Methylthio)picolinonitrile
Vue d'ensemble
Description
6-(Methylthio)picolinonitrile is a chemical compound that is related to the family of picolines, which are methylpyridine derivatives. The compound is characterized by the presence of a methylthio group attached to the picolinonitrile structure. Although the provided papers do not directly discuss 6-(Methylthio)picolinonitrile, they provide insights into the chemistry of related compounds, which can be used to infer some aspects of 6-(Methylthio)picolinonitrile's behavior and properties.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, often involves reactions with amyl nitrite in the presence of metal amide or sodium hydroxide in liquid ammonia, leading to the formation of aldoximes and acid amides . While the specific synthesis of 6-(Methylthio)picolinonitrile is not detailed, it is likely that similar synthetic routes could be employed, with adjustments made to incorporate the methylthio functional group.
Molecular Structure Analysis
The molecular structure of 6-(Methylthio)picolinonitrile can be inferred to some extent from the study of similar compounds. For instance, the complexes of the anion 2-thio-6-picoline N-oxide (6MOS) with transition metals have been isolated and studied for their spectral properties . These studies can provide a basis for understanding the electronic structure and potential coordination chemistry of 6-(Methylthio)picolinonitrile, particularly in the context of its interactions with metal ions.
Chemical Reactions Analysis
The chemical reactivity of the methyl group in picoline derivatives is known to vary depending on its position within the pyridine ring, with the reactivity increasing in the order of 3-, 2-, and 4-position . This suggests that the reactivity of the methylthio group in 6-(Methylthio)picolinonitrile may also be influenced by its position, potentially affecting the compound's behavior in various chemical reactions. Additionally, the nature of the heterocyclic amine adducts to nickel(II) and copper(II) complexes of related compounds provides insights into the types of reactions that 6-(Methylthio)picolinonitrile might undergo .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-(Methylthio)picolinonitrile are not directly reported in the provided papers, the properties of related picoline derivatives can be used to predict certain characteristics. For example, the spectral properties of the metal complexes of 2-thio-6-picoline N-oxide can inform us about the potential UV-Vis absorption characteristics of 6-(Methylthio)picolinonitrile . The solubility, melting point, and stability of the compound could also be inferred from the behavior of structurally similar picoline derivatives under various conditions .
Safety and Hazards
Orientations Futures
While specific future directions for 6-(Methylthio)picolinonitrile are not mentioned in the search results, related compounds have been used in various areas of research. For instance, the picoloyl ester (Pico) has been used as a versatile protecting group in carbohydrate chemistry, and new methods for rapid, catalytic, and highly chemoselective removal of the picoloyl group using inexpensive copper (II) or iron (III) salts have been described .
Mécanisme D'action
Target of Action
6-(Methylthio)picolinonitrile is an analog of inosine with a methylthio group replacing the hydroxyl group in the 6-position . Its primary target is Purine nucleoside phosphorylase DeoD-type , an enzyme found in Escherichia coli (strain K12) .
Mode of Action
It’s known that the compound interacts with its target enzyme, possibly affecting its function
Biochemical Pathways
Considering its structural similarity to inosine, it might influence pathways involving purine metabolism
Result of Action
Given its interaction with Purine nucleoside phosphorylase DeoD-type, it might influence the enzyme’s function, potentially affecting purine metabolism
Propriétés
IUPAC Name |
6-methylsulfanylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNGTNRWRCAIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)


![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B3022263.png)
![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)





